(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate
Overview
Description
(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, a tert-butoxycarbonyl (Boc) protected amine, and an acrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate typically involves multiple steps, starting from commercially available starting materials. One common approach is to begin with the cyclohexylamine, which is then protected with a tert-butoxycarbonyl (Boc) group. The protected amine is then subjected to a series of reactions to introduce the acrylate group.
Protection of Cyclohexylamine: Cyclohexylamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Formation of Acrylate: The Boc-protected amine is then reacted with ethyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Reduction: The acrylate group can be reduced to form the corresponding alkane.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Hydrolysis: Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)propanoic acid.
Reduction: Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)propanoate.
Substitution: 3-((1r,4r)-4-Amino-cyclohexyl)acrylate.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The Boc-protected amine can be deprotected to reveal a free amine, which can then interact with biological targets.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile starting material.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate depends on the specific application. In medicinal chemistry, the deprotected amine can interact with biological targets such as enzymes or receptors, leading to a biological response. The acrylate group can also participate in polymerization reactions, forming long chains with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-((1r,4r)-4-amino-cyclohexyl)acrylate: Similar structure but without the Boc protection.
Methyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is unique due to the presence of the Boc-protected amine, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl (Z)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,19)/b11-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKUWRVEHYGHU-FLIBITNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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